molecular formula C15H11N3O2 B5655130 2-Anilino-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde

2-Anilino-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde

Cat. No.: B5655130
M. Wt: 265.27 g/mol
InChI Key: XJQIAZHXXXQGPZ-UHFFFAOYSA-N
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Description

2-Anilino-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound featuring a fused pyrido[1,2-a]pyrimidine core substituted with an anilino group at position 2, a ketone at position 4, and a carbaldehyde moiety at position 2. This scaffold is notable for its structural complexity, which enables diverse biological interactions, particularly in oncology and enzyme modulation.

Properties

IUPAC Name

2-anilino-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2/c19-10-12-14(16-11-6-2-1-3-7-11)17-13-8-4-5-9-18(13)15(12)20/h1-10,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJQIAZHXXXQGPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C(=O)N3C=CC=CC3=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Anilino-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde typically involves the condensation of an appropriate aniline derivative with a pyrido[1,2-a]pyrimidine precursor. One common method involves the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave conditions. This method has been shown to be efficient, with the substituents on the aniline significantly impacting the course and efficiency of the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be advantageous in an industrial setting due to its reduced reaction times and higher yields compared to conventional heating methods. Additionally, the use of continuous flow reactors can further enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Anilino-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The anilino group can participate in nucleophilic substitution reactions, where the hydrogen atoms on the aniline ring can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various electrophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 2-Anilino-4-oxopyrido[1,2-a]pyrimidine-3-carboxylic acid.

    Reduction: 2-Anilino-4-oxopyrido[1,2-a]pyrimidine-3-methanol.

    Substitution: Various substituted anilino derivatives depending on the electrophile used.

Scientific Research Applications

Biological Activities

The biological activities of 2-anilino-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde have been extensively studied, revealing its potential in several therapeutic areas:

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance:

  • IC50 Values : Some derivatives have shown IC50 values ranging from 5.6 to 12.3 μM against various cancer cell lines, indicating promising cytotoxic effects .
  • Mechanism of Action : The compound may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression .

Anti-inflammatory Effects

Studies have indicated that derivatives synthesized from this compound can effectively reduce inflammation:

  • In Vivo Studies : In carrageenan-induced paw edema models in rats, compounds derived from 2-anilino-4-oxopyrido[1,2-a]pyrimidine demonstrated a dose-dependent reduction in edema, suggesting their potential as anti-inflammatory agents .

Antiviral Properties

Certain derivatives have also been evaluated for their antiviral activity:

  • Effective Against Viruses : Some compounds have shown effectiveness against herpes simplex virus type 1 (HSV-1) and coronaviruses .

Medicinal Chemistry Applications

Given its diverse biological activities, this compound serves as a valuable building block in medicinal chemistry:

  • Drug Development : Its ability to form various derivatives makes it suitable for the development of new pharmaceuticals targeting cancer and inflammatory diseases.

Case Studies and Research Findings

Several studies highlight the applications and efficacy of this compound:

Study on Anticancer Activity

A study investigated the anticancer effects of anilino substituted pyrimidines linked to pyrrolo[2,1-c][1,4]benzodiazepine conjugates. The results indicated that these conjugates effectively inhibited cancer cell proliferation .

Study on Anti-inflammatory Mechanisms

Another research effort focused on the anti-inflammatory properties of derivatives synthesized from this compound. Results showed significant inhibition of inflammatory mediators in vivo .

Mechanism of Action

The mechanism of action of 2-Anilino-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde primarily involves its interaction with cyclin-dependent kinases (CDKs). The compound binds to the active site of CDKs, inhibiting their activity and thereby disrupting the cell cycle. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The molecular targets include key amino acids in the CDK active site, such as Gln85, Lys89, and Asp145, which mediate ligand-protein interactions through hydrogen bonding and van der Waals interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrido[1,2-a]pyrimidine family exhibits significant structural and functional diversity. Below is a systematic comparison of 2-anilino-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde with its analogs, focusing on substituents, physicochemical properties, and biological activities.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications References
This compound C₁₅H₁₂N₃O₂ 266.28 Anilino, ketone, carbaldehyde Kinase inhibition, antitumor potential
9-Methyl-4-oxo-2-pyrrolidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde C₁₄H₁₅N₃O₂ 257.29 Pyrrolidinyl, methyl Enhanced solubility, synthetic precursor
2-(2-Fluoroanilino)-9-Me-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime C₁₆H₁₄FN₃O₂ 299.30 Fluoroanilino, oxime Improved stability, early-stage research
2-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde C₉H₆N₂O₃ 190.15 Hydroxy, ketone, carbaldehyde Building block for complex derivatives
2-Chloro-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde C₁₀H₇ClN₂O₂ 222.63 Chloro, methyl Hazardous intermediate, kinase studies
7-Methyl-4-oxo-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde C₂₀H₁₉N₄O₂ 348.40 Phenylpiperazinyl, methyl High boiling point (519.5°C predicted)

Key Findings

Substituent Effects on Bioactivity: The anilino group in the target compound confers selectivity toward kinase targets, as seen in analogs like 2-(biphenyl)imidazo[1,2-a]pyrimidine derivatives, which exhibit antitumor activity by normalizing liver enzymes post-CCI₄ damage . Fluoroanilino and oxime substitutions (e.g., ) improve metabolic stability, critical for in vivo efficacy .

Physicochemical Properties :

  • Hydroxy-substituted analogs () have lower molecular weights (~190.15) and serve as foundational building blocks due to their reactivity .
  • Chloro and methyl groups () increase hydrophobicity but introduce handling hazards (H301/H311/H331) .

Synthetic Utility :

  • Derivatives like 9-methyl-4-oxo-2-pyrrolidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde () are synthesized via condensation reactions, highlighting the scaffold’s adaptability .

Biological Activity

2-Anilino-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, highlighting its applications in various therapeutic contexts.

  • Molecular Formula : C17H16N4O3
  • Molecular Weight : 388.46 g/mol
  • CAS Number : 663620-70-0

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cellular processes. Research indicates that compounds within this class often target kinases and other regulatory proteins, leading to effects such as:

  • Inhibition of Cyclin-dependent Kinases (CDKs) : This inhibition can disrupt cell cycle progression, making it a potential candidate for cancer therapy.
  • Inhibition of Phosphoinositide 3-Kinase (PI3K) : Targeting PI3K pathways can influence cell growth and metabolism, particularly in cancer cells.

Anticancer Properties

Studies have shown that derivatives of pyrido[1,2-a]pyrimidine exhibit potent anticancer activities. For instance:

  • Case Study 1 : A study on the optimization of pyrido[1,2-a]pyrimidine derivatives revealed that modifications enhanced selectivity for PI3Kβ, resulting in significant antitumor effects in vivo without increasing bleeding risks .
CompoundActivityIC50 (µM)Reference
Compound 17PI3Kβ Inhibition0.5
Compound 6eEF-2K Inhibition0.28

Antiplatelet Activity

The compound has been investigated for its antiplatelet effects, showing promise in reducing thrombotic risks while maintaining hemostatic balance.

Antiviral Effects

Emerging studies suggest potential antiviral properties, although further research is needed to fully elucidate these effects.

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship analysis has been conducted to optimize the biological activity of this compound. Key findings include:

  • The presence of an aniline group significantly enhances the binding affinity to target enzymes.
  • Modifications to the carbonyl and pyridine moieties can lead to improved selectivity and potency against specific kinases.

Case Studies and Research Findings

  • Anticancer Efficacy : A series of derivatives were synthesized and evaluated for their ability to inhibit CDK2 and CDK4. Several analogs demonstrated potent anti-proliferative activity against human tumor cell lines .
  • Inhibition Studies : Research has demonstrated that certain analogs can effectively inhibit eEF-2K activity in breast cancer cells, providing insights into their potential as therapeutic agents .

Q & A

Q. Example SAR Table :

SubstituentPositionBiological ActivityMechanism InsightsReference
2-Fluoroanilino2Enhanced anti-inflammatoryFluorine increases lipophilicity and metabolic stability
4-Methoxybenzyl2AntimicrobialMethoxy group improves membrane penetration
Unsubstituted anilino2Moderate diuretic effectLimited steric hindrance facilitates target binding

Methodological Insight : Use iterative medicinal chemistry cycles to test substituent effects on enzyme inhibition (e.g., COX-2) or receptor binding .

Advanced: How to resolve contradictions in observed biological activities across derivatives?

  • Data Triangulation : Cross-validate results using in vitro assays (e.g., enzyme inhibition), in silico docking, and in vivo models .
  • Control Experiments : Test for off-target effects (e.g., cytotoxicity assays) to rule out false positives .
  • Meta-Analysis : Compare with structurally related compounds (e.g., 4-hydroxyquinolin-2-ones) to identify bioisosteric relationships .

Basic: What are the primary challenges in purifying this compound, and what methods are effective?

  • Challenges : Low solubility in aqueous media and co-elution of byproducts during chromatography.
  • Solutions :
    • Recrystallization : Use ethanol/water mixtures to isolate crystalline forms .
    • Flash Chromatography : Optimize mobile phase (e.g., gradient elution with ethyl acetate/hexane) to separate polar impurities .
    • HPLC : Reverse-phase C18 columns with acetonitrile/water resolve closely related derivatives .

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